molecular formula C9H10INO B2594937 N-ethyl-4-iodobenzamide CAS No. 113948-07-5

N-ethyl-4-iodobenzamide

Katalognummer: B2594937
CAS-Nummer: 113948-07-5
Molekulargewicht: 275.089
InChI-Schlüssel: GWPYHDFCCRYKCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-4-iodobenzamide (CAS: 113948-07-5) is a benzamide derivative featuring a 4-iodophenyl core substituted with an ethyl group on the amide nitrogen. Its molecular formula is C₉H₁₀INO, with a molecular weight of 291.09 g/mol. The compound is synthesized via coupling reactions between 4-iodobenzoic acid derivatives and ethylamine, as inferred from analogous procedures in iodobenzamide synthesis .

Eigenschaften

IUPAC Name

N-ethyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPYHDFCCRYKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-ethyl-4-iodobenzamide can be synthesized through a multi-step process. One common method involves the iodination of N-ethylbenzamide. The process typically includes:

    Iodination: N-ethylbenzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position of the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may be automated to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-ethyl-4-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the amide group or the benzene ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution with sodium azide would yield N-ethyl-4-azidobenzamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Significance

Sigma-1 Receptor Interaction
N-ethyl-4-iodobenzamide acts as a selective ligand for sigma-1 receptors (σ-1R), which are implicated in various physiological processes. The binding affinity of this compound to σ-1R facilitates studies on cellular signaling pathways associated with neuroprotection and apoptosis, making it a valuable tool in research on neurodegenerative diseases and cancer .

Applications in Cancer Research

This compound has shown promise in several cancer-related applications:

  • Induction of Apoptosis
    Studies have demonstrated that this compound can induce cell death in various cancer cell lines, including melanoma, breast cancer, and prostate cancer. This property suggests potential therapeutic applications for targeting malignant cells.
  • Inhibition of Cell Proliferation
    Research indicates that the compound can inhibit the proliferation and migration of cancer cells, which is crucial for preventing tumor metastasis. This ability highlights its potential as a therapeutic agent in oncology .
  • Imaging Applications
    This compound has been utilized as a radiotracer in imaging studies, particularly for malignant melanoma. Clinical trials have shown its effectiveness in detecting tumor presence and metastases through scintigraphy, providing valuable insights into tumor dynamics .

Data Table: Summary of Research Findings

StudyApplicationFindings
Apoptosis InductionInduces cell death in melanoma and breast cancer cell lines.
ImagingDemonstrated moderate uptake in malignant melanoma during clinical trials.
Specificity TestingAchieved 81% sensitivity and 100% specificity in identifying melanoma lesions.

Case Study 1: Clinical Application in Melanoma

A phase II clinical trial involving 110 patients assessed the efficacy of iodine-123-labeled N-(2-diethylaminoethyl)-4-iodobenzamide (a related compound) for imaging malignant melanoma. The study reported a high sensitivity rate and identified additional metastases not detected by conventional methods, leading to changes in therapeutic approaches for some patients .

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound's interaction with sigma-1 receptors activates pathways leading to apoptosis in cancer cells. This finding underscores its potential role as a targeted therapy for tumors expressing high levels of sigma receptors .

Wirkmechanismus

The mechanism of action of N-ethyl-4-iodobenzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The iodine atom can be used for radiolabeling, allowing the compound to be tracked in biological systems. The ethyl group and amide functionality can influence the compound’s binding affinity and specificity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB)

  • Structure: Differs by a diethylaminoethyl side chain instead of a simple ethyl group.
  • Pharmacology: Exhibits high sigma-1 receptor affinity (Ki = 6.0 nM in melanoma cells) and was used in Phase II clinical trials for melanoma imaging (81% sensitivity, 100% specificity) .
  • Key Advantage: The diethylaminoethyl group enhances receptor binding and tumor-to-nontumor ratios (e.g., tumor-to-brain ratio = 90.01 at 24 hours) compared to simpler alkyl substituents .

[¹²⁵I]-(2-Piperidinylaminoethyl)-4-iodobenzamide (IPAB)

  • Structure: Contains a piperidinylaminoethyl side chain.
  • Pharmacology: Higher sigma-1 selectivity (Ki = 6.0 nM) and prolonged tumor retention (3.87% ID/g at 1 hour post-injection) in melanoma xenografts .
  • Key Advantage : The piperidine ring improves lipophilicity, enhancing blood-brain barrier penetration and tumor imaging contrast .

4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide

  • Structure : Incorporates a benzylpiperidinyl group.
  • Pharmacology : Binds σ-1/σ-2 receptors in breast cancer cells (Kd = 26 nM) with rapid blood clearance and hepatobiliary excretion .
  • Key Advantage : The benzylpiperidine moiety increases receptor density engagement (Bmax = 4000 fmol/mg protein), critical for imaging applications .

Functional Group Modifications

N-Hydroxy-4-iodobenzamide

  • Structure : Replaces the ethyl group with a hydroxylamine (-NHOH).

Ethyl 4-Iodobenzoate

  • Structure : Substitutes the amide with an ester group.
  • Impact : Esters are more prone to hydrolysis than amides, leading to shorter metabolic half-lives. The absence of the ethylamide group in N-ethyl-4-iodobenzamide likely enhances stability in vivo .

N-(3-Aminophenyl)-4-iodobenzamide

  • Structure : Adds an aromatic amine at the meta position.

Pharmacokinetic and Physicochemical Comparisons

Compound LogP (Predicted) Solubility (mg/mL) Receptor Affinity (Ki) Tumor Uptake (% ID/g)
This compound ~2.5 ~0.1 (DMSO) Not reported Not reported
IDAB ~3.8 ~0.05 (PBS) σ-1: 6.0 nM 3.87 (1 hr)
IPAB ~4.2 <0.01 (PBS) σ-1: 6.0 nM 2.91 (6 hr)
4-[¹²⁵I]BP ~4.5 <0.01 (PBS) σ-1: 4.6 nM 4000 fmol/mg protein

Key Observations :

  • Lipophilicity : Bulkier substituents (e.g., piperidinyl, benzyl) increase LogP, improving tissue penetration but reducing aqueous solubility.
  • Receptor Engagement: Aminoalkyl side chains are critical for high sigma-1 affinity, which this compound may lack due to its simpler structure.

Biologische Aktivität

N-ethyl-4-iodobenzamide is a synthetic compound that has garnered attention for its biological activity, particularly its interaction with sigma-1 receptors. This article delves into its mechanism of action, pharmacological implications, and relevant research findings.

Overview of this compound

This compound is characterized by its molecular formula C9H10INOC_9H_{10}INO and is known for its high affinity for sigma-1 receptors. These receptors are implicated in various cellular processes and disease states, including cancer and neurodegenerative disorders .

Target Receptor: Sigma-1 Receptor

The primary mechanism of action for this compound involves its binding to sigma-1 receptors, which are distributed throughout the central nervous system and peripheral tissues. The sigma-1 receptor is known to modulate several signaling pathways, influencing cell survival, proliferation, and apoptosis .

Biochemical Pathways

Upon binding to sigma-1 receptors, this compound can affect the following pathways:

  • Calcium Signaling : Modulates intracellular calcium levels, impacting neurotransmitter release.
  • Neuroprotection : Inhibits apoptosis in neuronal cells under stress conditions.
  • Cancer Cell Dynamics : Influences tumor cell proliferation and survival .

Affinity Studies

Research indicates that this compound exhibits a high binding affinity for human malignant melanoma cells (A2058), making it a potential candidate for cancer imaging and therapy . Its selectivity for sigma-1 receptors suggests limited off-target effects compared to other compounds.

Cytotoxicity Assays

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The compound's efficacy is often assessed using assays such as:

Assay TypePurpose
MTT AssayMeasures cell viability
LDH ReleaseAssesses membrane integrity
Colony FormationEvaluates long-term survival

These assays help determine the therapeutic window and potential side effects of this compound in clinical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Melanoma Cells :
    • Objective : To evaluate the anti-proliferative effects on A2058 melanoma cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased apoptosis markers such as caspase activation .
  • Neuroprotective Effects :
    • Objective : To assess neuroprotective properties in models of neurodegeneration.
    • Findings : this compound demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cell lines, suggesting its potential use in treating neurodegenerative diseases .
  • Pharmacokinetic Studies :
    • Objective : To understand absorption, distribution, metabolism, and excretion (ADME) properties.
    • Findings : The compound showed favorable pharmacokinetic profiles with good solubility in DMSO, indicating potential for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-[2-(Piperidinylamino)ethyl]-4-fluorobenzamideFluorine instead of iodineDifferent receptor binding profile
3-Chloro-N-ethyl-4-bromobenzamideBromine instead of iodineVarying pharmacological properties
N-[2-(Piperidinylamino)ethyl]-4-chlorobenzamideChlorine instead of iodinePotentially different efficacy in cancer models

These comparisons highlight how variations in halogen substituents can affect receptor interactions and biological activity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.